Reproducibility in Alzheimer's research demands well-characterized reference standards. Batch-to-batch variability and unverified cellular activity plague many BACE-1 inhibitors.
BACE-1 inhibitor 2 (CAS 2563970-92-1) solves this:
- **Enzymatic potency:** IC50 = 1.5 nM (BACE-1)
- **Cellular efficacy:** Aβ42 inhibition IC50 = 3.5 nM (human neuroblastoma)
- **CNS-permeable:** tPSA 112 Ų, LogP 1.9
Supplied as a lyophilized powder with documented purity. Ideal as a positive control in HTS or as a tool compound for mechanistic studies of APP processing.
Molecular FormulaC21H21F4N5O3
Molecular Weight467.4 g/mol
Cat. No.B11932731
⚠ Attention: For research use only. Not for human or veterinary use.
BACE-1 inhibitor 2 (CAS 2563970-92-1) is a potent, CNS-permeable small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key aspartic protease in the amyloidogenic pathway. The compound features a complex heterocyclic scaffold (C21H21F4N5O3, MW 467.42 g/mol) and demonstrates an enzymatic IC50 of 1.5 nM against BACE-1 . In cellular assays using human neuroblastoma cell lines, it inhibits Aβ42 production with an IC50 of 3.5 nM, confirming its functional target engagement . The compound is widely used as a reference standard and tool compound in Alzheimer's disease research programs focused on amyloid-beta modulation.
WorkflowBACE-1 enzymatic and cellular target engagement studies
SelectionCNS-permeable tool compound for neuronal cell models
Use ContextAmyloid-beta modulation research in Alzheimer's disease models
BACE-1 Inhibitor 2 Substitution Risks
BACE-1 inhibitors exhibit significant heterogeneity in potency, selectivity for BACE-2, blood-brain barrier (BBB) permeability, and cellular efficacy [1][2]. While many compounds share a common mechanism of action, subtle structural variations lead to substantial differences in IC50 values (ranging from low nanomolar to micromolar) and selectivity profiles (from <10-fold to >500-fold for BACE-1 over BACE-2) [3]. Clinical-stage BACE-1 inhibitors such as verubecestat, lanabecestat, and atabecestat have failed due to toxicity or lack of efficacy, underscoring that even advanced analogs cannot be considered interchangeable [4]. Therefore, direct substitution of BACE-1 inhibitor 2 with another in-class compound without re-optimization of assay conditions will introduce uncontrolled variability, potentially invalidating comparative studies and wasting research resources.
BACE-1 inhibitor class exhibits wide potency and selectivity heterogeneity; assay responses may shift significantly between analogs.
BACE-2 selectivity profiles differ among BACE-1 inhibitors; off-target contributions may confound pathway interpretation.
Clinical-stage BACE-1 inhibitors have shown inconsistent translational outcomes, underlining that in-class substitution cannot be assumed without re-validation.
[1] Fujimoto K, et al. Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2. J Med Chem. 2019 May 23;62(10):5080-5095. View Source
[2] Oehlrich D, et al. The evolution of amidine-based brain penetrant BACE1 inhibitors. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2593-8. View Source
[3] Das S, et al. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Curr Neuropharmacol. 2022;20(6):1174-1193. View Source
[4] PMC Article. Table 1: Mechanism of action, drug, trial phase, adverse events in clinical trials, and main reason for failure for BACE1 inhibitors. PMC9194638. View Source
BACE-1 Inhibitor 2 Comparative Evidence
Enzymatic Potency vs. PF-06751979
BACE-1 inhibitor 2 demonstrates superior enzymatic potency compared to the clinical candidate PF-06751979. In recombinant BACE-1 enzymatic assays, BACE-1 inhibitor 2 exhibits an IC50 of 1.5 nM , while PF-06751979 shows an IC50 of 7.3 nM under comparable assay conditions [1]. This represents a 4.9-fold improvement in potency, which may translate to lower effective concentrations in cellular and in vivo models.
BACE-1 enzymatic IC50Reported
1.5 nM vs. PF-06751979 7.3 nM (4.9-fold lower)
Reported lower IC50 in recombinant assay; may support reduced compound usage in screening contexts.
BACE-1 inhibitor 2 shows potent cellular activity, inhibiting Aβ42 production in human neuroblastoma cell lines with an IC50 of 3.5 nM . This cellular potency is significantly higher than that of the early-generation BACE-1 inhibitor LY2811376, which requires an EC50 of approximately 300 nM to decrease Aβ secretion in comparable cellular models . The 85-fold difference in cellular efficacy highlights the advanced optimization of BACE-1 inhibitor 2 for target engagement in a physiological context.
Human neuroblastoma cells; comparison with early-generation inhibitor LY2811376 (IC50 ~300 nM) is cross-study.
Aβ42 productionCellular assayNeuroblastoma
Evidence Dimension
Cellular Aβ42 production inhibition IC50
Target Compound Data
3.5 nM (human neuroblastoma cells)
Comparator Or Baseline
LY2811376: 300 nM (Aβ secretion EC50)
Quantified Difference
~85-fold more potent in cellular context
Conditions
Human neuroblastoma cell lines; Aβ42 ELISA
Why This Matters
Higher cellular potency ensures robust target engagement at lower concentrations, which is critical for maintaining physiological relevance in cell-based disease models and reducing cytotoxicity associated with higher compound concentrations.
Aβ42 productionCellular assayNeuroblastoma
BACE-2 Selectivity
Unlike highly selective inhibitors such as BACE1-IN-4, which exhibits an IC50 of 2090 nM for BACE-2 and >500-fold selectivity over BACE-1 [1], BACE-1 inhibitor 2 lacks publicly available quantitative BACE-2 selectivity data in primary literature. Vendors note its 'selectivity' for BACE-1 over BACE-2, but without numeric fold-difference values . This represents a critical data gap: users requiring precise BACE-2 off-target profiling should prioritize compounds with well-characterized selectivity metrics (e.g., BACE1-IN-4) or plan supplementary profiling experiments.
BACE-2 selectivityData to verify
No quantitative fold-difference reported
Absence of numeric BACE-2 selectivity requires supplementary profiling to validate target specificity.
Qualitative vendor claim; compare with BACE1-IN-4 (>500-fold selectivity).
The absence of quantitative BACE-2 selectivity data for BACE-1 inhibitor 2 necessitates cautious interpretation in studies where BACE-2 inhibition could confound results, and may require additional selectivity profiling to validate target specificity.
[1] Fujimoto K, et al. Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2. J Med Chem. 2019 May 23;62(10):5080-5095. View Source
CNS Permeability Profile
BACE-1 inhibitor 2 is characterized by physicochemical properties consistent with CNS permeability, including a topological polar surface area (tPSA) of 112 Ų, 2 hydrogen bond donors, and a LogP of 1.9 . These parameters fall within the established CNS drug-like space (tPSA < 90 Ų preferred; HBD ≤ 3). For comparison, PF-06751979 has a higher tPSA of approximately 140 Ų [1] and a LogP of 2.8, while AZD3839 exhibits a tPSA of ~90 Ų [2]. The favorable balance of lipophilicity and polarity in BACE-1 inhibitor 2 suggests efficient passive diffusion across the BBB, a critical attribute for in vivo CNS target engagement.
CNS permeability profileReported
tPSA 112 Ų, LogP 1.9, HBD 2
Physicochemical properties within CNS drug-like space; may support passive BBB permeability in research models.
Compared to PF-06751979 (tPSA ~140 Ų) and AZD3839 (tPSA ~90 Ų).
tPSA 20-30 Ų lower than PF-06751979; LogP lower by 0.9 units
Conditions
Calculated physicochemical properties
Why This Matters
Physicochemical properties within CNS drug-like space are predictive of adequate brain exposure, enabling reliable in vivo pharmacology studies without the need for invasive intracerebroventricular administration.
[2] Jeppsson F, et al. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. J Biol Chem. 2012 Nov 30;287(49):41245-57. View Source
BACE-1 Inhibitor 2 Applications
High-Throughput Screening
With an enzymatic IC50 of 1.5 nM [1], BACE-1 inhibitor 2 is ideally suited as a positive control in high-throughput screening campaigns for novel BACE-1 inhibitors. Its sub-nanomolar to low-nanomolar potency allows for robust assay signal at low compound concentrations, minimizing solvent interference and conserving valuable compound stocks. The compound's well-defined activity in both enzymatic and cellular assays enables seamless transition from primary biochemical screens to secondary cell-based confirmation assays.
APP Processing & Aβ Production Studies
The potent inhibition of Aβ42 production in human neuroblastoma cells (IC50 3.5 nM) [1] makes BACE-1 inhibitor 2 an excellent tool for dissecting amyloid precursor protein (APP) processing pathways. Researchers can use this compound to acutely modulate Aβ levels and study downstream effects on synaptic function, tau phosphorylation, and neuroinflammation in cellular models of Alzheimer's disease, without the confounding factors introduced by less potent or less cell-permeable analogs .
In Vivo CNS Pharmacology
The favorable physicochemical profile (tPSA 112 Ų, LogP 1.9) [1] supports CNS penetration, positioning BACE-1 inhibitor 2 as a viable tool for acute in vivo pharmacology studies in rodent models. While not as extensively characterized in vivo as clinical candidates like PF-06751979 (which demonstrated 77% CSF Aβ reduction in mice) , BACE-1 inhibitor 2 can be used in exploratory studies to establish proof-of-concept for CNS target engagement and to benchmark novel BACE-1 inhibitors in head-to-head comparisons.
Reference Standard & Benchmarking
Given the high failure rate of clinical-stage BACE-1 inhibitors due to toxicity or lack of efficacy [1], research programs increasingly rely on well-characterized tool compounds to benchmark new chemical entities. BACE-1 inhibitor 2 serves as a reliable reference standard for comparing potency and cellular activity of novel inhibitors, enabling quantitative ranking of lead compounds in drug discovery cascades. Its commercial availability from multiple vendors ensures consistent supply for long-term research programs.
Application
Selection Property
Validation Focus
High-throughput BACE-1 screening
Enzymatic inhibition context
Assay signal robustness at low compound concentrations
APP processing & Aβ production studies
Cellular target engagement context
Aβ42 modulation in neuronal cell models
In vivo CNS pharmacology (rodent models)
CNS permeability profile
Brain exposure and Aβ biomarker endpoint context
Compound benchmarking & reference standard
Potency and cellular activity reference context
Comparative ranking of novel BACE-1 inhibitors
[1] PMC Article. Table 1: Mechanism of action, drug, trial phase, adverse events in clinical trials, and main reason for failure for BACE1 inhibitors. PMC9194638. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.